

Confirming the Amino Acid Sequence of [Asp5]-Oxytocin: A Comparative Guide

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Compound of Interest

Compound Name: [Asp5]-Oxytocin

Cat. No.: B12410907

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For researchers, scientists, and drug development professionals, verifying the primary structure of synthetic peptides and their analogs is a critical step in ensuring product quality, understanding structure-activity relationships, and meeting regulatory requirements. This guide provides a comparative overview of key experimental techniques for confirming the amino acid sequence of **[Asp5]-Oxytocin**, an analog of the neurohypophysial hormone Oxytocin where the asparagine residue at position 5 is substituted with aspartic acid.

The canonical sequence of Oxytocin is Cysteine–Tyrosine–Isoleucine–Glutamine–Asparagine–Cysteine–Proline–Leucine–Glycineamide (CYIQNCPLG-NH₂), featuring a disulfide bridge between the two cysteine residues.^{[1][2][3][4][5]} The **[Asp5]-Oxytocin** analog, therefore, has the sequence Cysteine–Tyrosine–Isoleucine–Glutamine–Aspartic acid–Cysteine–Proline–Leucine–Glycineamide (CYIQDCPLG-NH₂).^{[6][7]}

This guide will focus on two primary methods for peptide sequence verification:

- **Tandem Mass Spectrometry (MS/MS):** A powerful technique that provides sequence information through the fragmentation of peptide ions.
- **Edman Degradation:** A classic chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.

Data Presentation: Comparative Sequencing Results

The following tables summarize the expected and representative experimental data for the sequence verification of Oxytocin and **[Asp5]-Oxytocin** using Tandem Mass Spectrometry and Edman Degradation.

Table 1: Tandem Mass Spectrometry (MS/MS) Data Summary

Peptide	Parent Ion (m/z)	Major Fragment Ions (b- and y-series)	Interpretation
Oxytocin	1007.4	y8: 909.4, b8: 893.4, y7: 796.3, b7: 765.3, y6: 699.3, b6: 637.2, y5: 571.2, b5: 509.1, y4: 457.1, b4: 381.1, y3: 329.1, b3: 253.0, y2: 232.0, b2: 125.0	Fragmentation pattern is consistent with the sequence CYIQNCPLG-NH2.
[Asp5]-Oxytocin	1008.4	y8: 910.4, b8: 894.4, y7: 797.3, b7: 766.3, y6: 700.3, b6: 638.2, y5: 572.2, b5: 510.1, y4: 458.1, b4: 382.1, y3: 329.1, b3: 253.0, y2: 232.0, b2: 125.0	The mass shift in fragment ions containing the 5th residue (y5, y6, y7, y8 and b5, b6, b7, b8) compared to Oxytocin confirms the substitution of Asn (114.1 Da) with Asp (115.1 Da).

Table 2: Edman Degradation Data Summary

Cycle	Oxytocin - Identified Amino Acid	[Asp5]-Oxytocin - Identified Amino Acid
1	Cys	Cys
2	Tyr	Tyr
3	Ile	Ile
4	Gln	Gln
5	Asn	Asp
6	Cys	Cys
7	Pro	Pro
8	Leu	Leu
9	Gly	Gly

Note: Cysteine residues are typically modified (e.g., carboxymethylated) prior to Edman degradation to break the disulfide bond, and are identified as the modified derivative.

Experimental Protocols

Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing

Objective: To determine the amino acid sequence of Oxytocin and **[Asp5]-Oxytocin** by analyzing the fragmentation pattern of the protonated molecules.

Methodology:

- Sample Preparation:
 - Dissolve the peptide sample (1-10 pmol) in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
 - For peptides with disulfide bonds like Oxytocin, a reduction and alkylation step is often performed prior to analysis to yield a linear peptide. This involves treating the sample with

a reducing agent (e.g., dithiothreitol, DTT) followed by an alkylating agent (e.g., iodoacetamide).

- Mass Spectrometry Analysis:
 - Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source.
 - MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion (the protonated molecule of the peptide). For Oxytocin, this will be at approximately m/z 1007.4, and for **[Asp5]-Oxytocin**, at m/z 1008.4.
 - MS2 Scan (Tandem MS): Isolate the precursor ion of interest in the mass spectrometer and subject it to collision-induced dissociation (CID) or other fragmentation methods. This breaks the peptide bonds at predictable locations.
 - Acquire the mass spectrum of the resulting fragment ions.
- Data Analysis:
 - Analyze the MS2 spectrum to identify series of fragment ions (primarily b- and y-ions).
 - The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue.
 - Reconstruct the amino acid sequence based on the identified fragment ion series.
 - Compare the experimentally determined sequence with the expected sequence. For **[Asp5]-Oxytocin**, pay close attention to the mass difference at the 5th position to confirm the Asn to Asp substitution.

Edman Degradation for N-terminal Sequencing

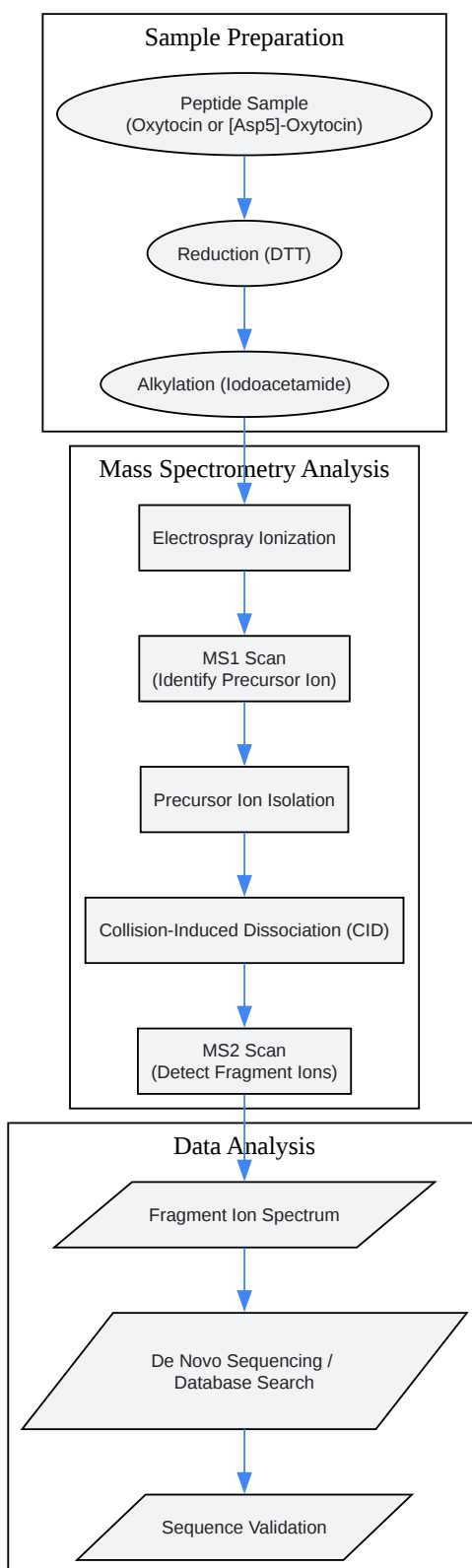
Objective: To sequentially identify the amino acid residues from the N-terminus of Oxytocin and **[Asp5]-Oxytocin**.

Methodology:

- Sample Preparation:
 - The peptide sample is immobilized on a solid support.
 - Crucially, the disulfide bridge in Oxytocin and its analog must be cleaved. This is typically achieved by reduction with a reagent like dithiothreitol (DTT) followed by alkylation with a reagent such as iodoacetic acid to prevent the disulfide bond from reforming.
- Sequential Degradation Cycles:
 - Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
 - Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
 - Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
- Identification:
 - The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.
- Repetition:
 - The remaining peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid. This process is repeated for the desired number of cycles.

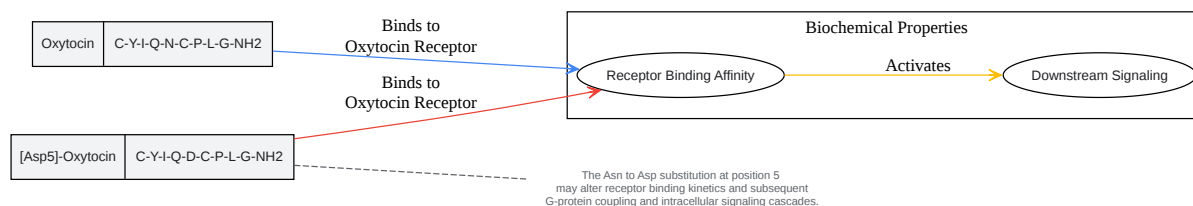
Mandatory Visualization

Below are diagrams illustrating the logical workflow of tandem mass spectrometry and the key differences in the signaling pathways that might be affected by the amino acid substitution.



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Caption: Workflow for peptide sequencing by tandem mass spectrometry.



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Caption: Comparison of Oxytocin and **[Asp5]-Oxytocin** and their interaction with the Oxytocin Receptor.

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